molecular formula C18H13ClF3N3O2S2 B2494165 2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392301-19-8

2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2494165
CAS RN: 392301-19-8
M. Wt: 459.89
InChI Key: ZSQHFNDYCVXRCM-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that include various functional groups such as thiadiazole, acetamide, and chlorophenoxy units. These functional groups contribute to the molecule's unique properties and potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related thiadiazole derivatives involves multiple steps, including esterification, hydrazide formation, and ring closure reactions, leading to the formation of the core thiadiazole ring. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification of 4-chlorophenoxyacetic acid followed by reactions with hydrazine hydrate and carbon disulfide, and final substitution at the thiol position (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, such as those related to the compound of interest, often features a "V" shaped conformation with aromatic planes angled significantly, facilitating various intermolecular interactions like hydrogen bonds and π-interactions, which contribute to their 3-D arrays (Boechat et al., 2011).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions characteristic of their functional groups, including nucleophilic substitution reactions at the acetamide and thiadiazole moieties. The thiadiazole sulfur atom can undergo electrophilic reactions, contributing to the compound's versatility in chemical modifications.

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystallinity, are influenced by their molecular structure. For instance, specific intermolecular interactions can lead to the formation of crystalline structures, as observed in compounds containing the thiadiazole unit (Boechat et al., 2011).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S2/c19-13-5-7-14(8-6-13)27-9-15(26)23-16-24-25-17(29-16)28-10-11-1-3-12(4-2-11)18(20,21)22/h1-8H,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQHFNDYCVXRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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